(R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It is characterized by the presence of adamantane and diphenylphosphane groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Adamantane-Phosphane Intermediate: The initial step involves the reaction of adamantane with a suitable phosphane reagent to form the di(adamantan-1-yl)phosphaneyl intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group under specific conditions to form the 2-(di(adamantan-1-yl)phosphaneyl)phenyl compound.
Addition of Diphenylphosphane: The next step involves the addition of diphenylphosphane to the phenyl compound, resulting in the formation of the 2-(diphenylphosphaneyl)ethyl intermediate.
Sulfinamide Formation: Finally, the 2-methylpropane-2-sulfinamide group is introduced to the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane groups, leading to the formation of phosphane oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where one of the phosphane groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under appropriate conditions.
Major Products
Oxidation: Phosphane oxides.
Reduction: Amines.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in catalytic systems for various organic transformations, including hydrogenation and cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: It is explored for its potential use in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The adamantane and diphenylphosphane groups facilitate binding to these targets, modulating their activity and leading to the desired chemical or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-amine: Similar structure but with an amine group instead of a sulfinamide group.
Uniqueness
The presence of both adamantane and diphenylphosphane groups in ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide makes it unique compared to other similar compounds
Properties
IUPAC Name |
(R)-N-[(1S)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57NOP2S/c1-42(2,3)49(46)45-40(30-47(37-12-6-4-7-13-37)38-14-8-5-9-15-38)39-16-10-11-17-41(39)48(43-24-31-18-32(25-43)20-33(19-31)26-43)44-27-34-21-35(28-44)23-36(22-34)29-44/h4-17,31-36,40,45H,18-30H2,1-3H3/t31?,32?,33?,34?,35?,36?,40-,43?,44?,48?,49-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDPPDJFPHPYKM-AUCVXOPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57NOP2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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